An In-depth Technical Guide to (R)-4-hydroxypyrrolidin-2-one: Chemical Properties and Synthetic Applications
An In-depth Technical Guide to (R)-4-hydroxypyrrolidin-2-one: Chemical Properties and Synthetic Applications
(R)-4-hydroxypyrrolidin-2-one, a chiral lactam, is a versatile and highly valuable building block in the landscape of pharmaceutical and fine chemical synthesis. Its stereodefined structure and bifunctional nature, possessing both a hydroxyl group and a lactam ring, make it an essential precursor for a wide array of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, and applications for researchers, scientists, and drug development professionals.
Core Chemical Properties
(R)-4-hydroxypyrrolidin-2-one is a white crystalline solid. Its fundamental chemical and physical properties are summarized in the tables below for easy reference and comparison.
| Identifier | Value |
| IUPAC Name | (4R)-4-hydroxypyrrolidin-2-one |
| CAS Number | 22677-21-0[1][2] |
| Molecular Formula | C₄H₇NO₂[1][2] |
| Molecular Weight | 101.10 g/mol [1] |
| InChI | 1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1[1] |
| InChIKey | IOGISYQVOGVIEU-GSVOUGTGSA-N[1] |
| SMILES | O[C@H]1CNC(=O)C1[1] |
| Synonyms | (R)-(+)-4-Hydroxy-2-pyrrolidinone, (R)-β-Hydroxy-γ-butyrolactam[1] |
| Physicochemical Property | Value |
| Melting Point | 156-159 °C[1] |
| Boiling Point | Data not readily available |
| pKa | Data not readily available |
| Optical Activity | [α]23/D +43° (c = 1 in ethanol)[1] |
| Solubility | Generally soluble in water and polar organic solvents like ethanol and methanol.[3] Quantitative solubility data is not extensively reported, but its polar functional groups (hydroxyl and amide) facilitate its solubility in polar media. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (R)-4-hydroxypyrrolidin-2-one. Below is a summary of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of (R)-4-hydroxypyrrolidin-2-one.
| ¹H NMR | ¹³C NMR |
| Predicted ¹H NMR data in D₂O suggests characteristic peaks for the protons on the pyrrolidinone ring. The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to be a multiplet. The two diastereotopic protons of the CH₂ group adjacent to the carbonyl will appear as distinct multiplets, and the two protons of the CH₂ group adjacent to the nitrogen will also present as multiplets. | The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon (C=O) will appear at the lowest field (highest ppm value). The carbon attached to the hydroxyl group (CH-OH) will be in the range typical for alcohols. The two methylene carbons (CH₂) will have distinct chemical shifts. |
Note: Detailed experimental spectra with definitive peak assignments are not consistently available across public databases. Researchers should acquire and interpret spectra on their own samples for confirmation.
Infrared (IR) Spectroscopy
The IR spectrum of (R)-4-hydroxypyrrolidin-2-one exhibits characteristic absorption bands corresponding to its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | Broad band around 3400-3200 cm⁻¹ |
| N-H (lactam) | Moderate band around 3300-3100 cm⁻¹ |
| C-H (alkane) | Bands around 2950-2850 cm⁻¹ |
| C=O (lactam) | Strong, sharp band around 1700-1650 cm⁻¹ |
Experimental Protocols
Synthesis of (R)-4-hydroxypyrrolidin-2-one
A common synthetic route to 4-hydroxypyrrolidin-2-one derivatives involves the cyclization of amino acid precursors. The following protocol is a general representation based on the synthesis of similar structures.[3]
Reaction: Synthesis of a 4-hydroxypyrrolidin-2-one derivative from an N-Boc-protected amino acid via a Meldrum's acid intermediate, followed by reduction.
Materials:
-
N-Boc-protected amino acid (e.g., N-Boc-L-aspartic acid)
-
Meldrum's acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Brine solution
-
5% Citric acid solution
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Toluene
Procedure:
-
Formation of the Tetramic Acid Intermediate:
-
To a solution of Meldrum's acid and DMAP in dichloromethane at 0 °C, add the N-Boc-protected amino acid and EDC.HCl.[3]
-
Stir the mixture overnight at room temperature.[3]
-
Pour the reaction mixture into ethyl acetate and wash sequentially with brine, 5% citric acid, and again with brine.[3]
-
Reflux the organic phase for 30 minutes and then evaporate the solvent to obtain the crude tetramic acid intermediate.[3]
-
Purify the intermediate by column chromatography.[3]
-
-
Regioselective Reduction:
-
Dissolve the purified tetramic acid intermediate in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.[3]
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 24 hours.[3]
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and distilled water.
-
Separate the organic layer, dry it, and evaporate the solvent to yield the N-Boc-protected 4-hydroxypyrrolidin-2-one.
-
Purify the product by column chromatography.[3]
-
-
Deprotection:
-
Dissolve the N-Boc-protected 4-hydroxypyrrolidin-2-one in dichloromethane.
-
Add trifluoroacetic acid (TFA) and stir the mixture at 25 °C for 3 hours.[3]
-
Evaporate the dichloromethane and co-evaporate with anhydrous toluene multiple times to remove excess TFA, yielding the final (R)-4-hydroxypyrrolidin-2-one product.[3]
-
Purification by Recrystallization
Recrystallization is an effective method for purifying solid (R)-4-hydroxypyrrolidin-2-one.
Materials:
-
Crude (R)-4-hydroxypyrrolidin-2-one
-
Recrystallization solvent (e.g., ethanol, isopropanol)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude (R)-4-hydroxypyrrolidin-2-one in an Erlenmeyer flask.
-
Heat the recrystallization solvent to its boiling point in a separate container.
-
Add a minimum amount of the hot solvent to the crude solid while heating and stirring until it is completely dissolved.[4]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes and then perform a hot filtration to remove the charcoal.[5]
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.[4]
-
To maximize the yield, place the flask in an ice bath to further cool the solution.[4]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[4]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]
-
Dry the purified crystals, for example, by pulling air through the funnel for several minutes and then allowing them to air dry on a watch glass.[6]
Applications in Drug Development
(R)-4-hydroxypyrrolidin-2-one is a key chiral building block in the synthesis of various pharmaceuticals. Its stereocenter is crucial for the biological activity of the final drug molecule.
Key Therapeutic Areas:
-
Antibiotics: The (S)-enantiomer is a precursor for certain oral carbapenem antibiotics.[3]
-
Antidepressants: The (R)-enantiomer is utilized in the synthesis of some antidepressant agents.[3]
-
Nootropics: It is a key intermediate in the synthesis of nootropic drugs like Oxiracetam.
The diagram below illustrates the role of (R)-4-hydroxypyrrolidin-2-one as a chiral precursor in a generalized synthetic pathway.
Caption: Synthetic pathway illustrating the use of (R)-4-hydroxypyrrolidin-2-one.
Safety and Handling
(R)-4-hydroxypyrrolidin-2-one should be handled with appropriate safety precautions in a laboratory setting.
| Hazard | Precautionary Statement |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Handling Recommendations:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
This guide provides a foundational understanding of the chemical properties and applications of (R)-4-hydroxypyrrolidin-2-one. For specific research and development purposes, it is essential to consult detailed literature and perform thorough characterization of all synthesized materials.
